molecular formula C8H7F2NO2 B13714443 2-Difluoromethoxy-benzaldehyde oxime

2-Difluoromethoxy-benzaldehyde oxime

Katalognummer: B13714443
Molekulargewicht: 187.14 g/mol
InChI-Schlüssel: IUOZSTLMTBFGGX-WZUFQYTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-Difluoromethoxy-benzaldehyde oxime typically involves the reaction of 2-Difluoromethoxy-benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

2-Difluoromethoxy-benzaldehyde oxime undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Difluoromethoxy-benzaldehyde oxime is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Difluoromethoxy-benzaldehyde oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s difluoromethoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

2-Difluoromethoxy-benzaldehyde oxime can be compared with other similar compounds such as:

    2-Methoxy-benzaldehyde oxime: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    2-Trifluoromethoxy-benzaldehyde oxime: Contains an additional fluorine atom, which can further influence its chemical properties and applications.

    2-Chloromethoxy-benzaldehyde oxime:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability due to the presence of the difluoromethoxy group.

Eigenschaften

Molekularformel

C8H7F2NO2

Molekulargewicht

187.14 g/mol

IUPAC-Name

(NZ)-N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H/b11-5-

InChI-Schlüssel

IUOZSTLMTBFGGX-WZUFQYTHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N\O)OC(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C=NO)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.